1-(2,2-Dimethyl-6-methylidenecyclohexyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-6-methylidenecyclohexyl)propan-2-one is an organic compound with the molecular formula C13H20O. It is known for its unique structure, which includes a cyclohexyl ring with a methylidene group and a propan-2-one moiety. This compound is often used in various industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-6-methylidenecyclohexyl)propan-2-one typically involves the reaction of a cyclohexyl derivative with a suitable ketone precursor. One common method is the reaction between a cyclohexyl carbinol and an alkylating agent under acidic conditions. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process typically involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-6-methylidenecyclohexyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2,2-Dimethyl-6-methylidenecyclohexyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-6-methylidenecyclohexyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl): This compound shares a similar cyclohexyl structure but differs in the position and type of functional groups.
3-(2’,2’-dimethyl-6’-methylidenecyclohexyl)-1-propanol: This compound has a similar cyclohexyl ring but includes a hydroxyl group instead of a ketone.
Uniqueness
1-(2,2-Dimethyl-6-methylidenecyclohexyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its use in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
212901-05-8 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(2,2-dimethyl-6-methylidenecyclohexyl)propan-2-one |
InChI |
InChI=1S/C12H20O/c1-9-6-5-7-12(3,4)11(9)8-10(2)13/h11H,1,5-8H2,2-4H3 |
InChI Key |
DOYRKTCDPAMRFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C(=C)CCCC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.